molecular formula C19H19FN6O2S B2386707 6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine CAS No. 1021115-14-9

6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine

カタログ番号: B2386707
CAS番号: 1021115-14-9
分子量: 414.46
InChIキー: IFNXETWHAUVRKH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine features a pyridazine core substituted at position 6 with a piperazine ring modified by a 2-fluorophenyl sulfonyl group. The amine at position 3 is conjugated to a pyridin-2-yl moiety.

Key structural attributes influencing its activity include:

  • Pyridazine core: A heterocyclic scaffold known for hydrogen-bonding interactions.
  • Sulfonylated piperazine: Enhances solubility and modulates target binding via sulfonyl group polarity.
  • 2-Fluorophenyl substitution: Introduces electron-withdrawing effects and steric constraints.
  • Pyridin-2-yl amine: May participate in π-π stacking or hydrogen bonding with biological targets.

特性

IUPAC Name

6-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-N-pyridin-2-ylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O2S/c20-15-5-1-2-6-16(15)29(27,28)26-13-11-25(12-14-26)19-9-8-18(23-24-19)22-17-7-3-4-10-21-17/h1-10H,11-14H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNXETWHAUVRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)S(=O)(=O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine, with the molecular formula C19H19FN6O2SC_{19}H_{19}FN_{6}O_{2}S and a molecular weight of 414.46 g/mol, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A pyridazine core.
  • A piperazine moiety linked to a fluorophenyl sulfonyl group.
  • A pyridine substituent.

The structural formula can be represented as follows:

IUPAC Name 6[4(2fluorophenyl)sulfonylpiperazin1yl]Npyridin2ylpyridazin3amine\text{IUPAC Name }6-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-N-pyridin-2-ylpyridazin-3-amine

Antimicrobial Properties

Research has indicated that compounds similar to 6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine exhibit significant antimicrobial activity. For instance, derivatives have been evaluated against Mycobacterium tuberculosis, with IC50 values indicating potent anti-tubercular effects. In studies, certain derivatives showed IC50 values ranging from 1.35 to 2.18 μM, demonstrating their potential as effective agents against tuberculosis .

Kinase Inhibition

The compound's structural features suggest potential as a kinase inhibitor. Similar compounds have been evaluated for their ability to inhibit various kinases involved in cancer progression. For example, certain analogues have shown selective inhibition of RET kinase, which is implicated in several cancers . The SAR studies reveal that modifications to the piperazine and pyridine groups can enhance selectivity and potency against specific targets.

Case Studies

  • Anti-Tubercular Activity : A study synthesized a series of pyridazine derivatives and tested their efficacy against Mycobacterium tuberculosis. Compounds were assessed for cytotoxicity on human embryonic kidney cells (HEK293), revealing that most active compounds were non-toxic .
  • Kinase Inhibition : Another study focused on the design of benzamide derivatives that inhibit RET kinase. These compounds demonstrated moderate to high potency in ELISA-based assays, suggesting that modifications in the chemical structure can lead to enhanced biological activity .

Data Tables

Compound NameMolecular FormulaMolecular WeightIC50 (μM)Target
6-(4-(2-fluorophenyl)sulfonyl)piperazin-1-yl-N-(pyridin-2-yl)pyridazin-3-amineC19H19FN6O2S414.461.35 - 2.18Mycobacterium tuberculosis
Benzamide Derivative IC14H12ClN5O3319.730.5 - 5RET Kinase

科学的研究の応用

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structure of this compound allows it to interact with various biological targets, leading to inhibition of cancer cell proliferation.

Case Study : A study involving the compound's analogs demonstrated potent activity against multiple cancer cell lines, including:

Cell LineIC50 (µM)
MDA-MB-231 (breast cancer)12.5
A549 (lung cancer)15.0
HepG2 (liver cancer)10.0

These results indicate that the compound may inhibit critical signaling pathways involved in tumor growth and metastasis .

Neuropharmacology

The compound's piperazine moiety has been associated with neuropharmacological effects, particularly in the modulation of neurotransmitter systems.

Monoamine Oxidase Inhibition : The compound has shown potential as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters such as serotonin and dopamine.

Case Study : In vitro assays reported an IC50 value of 0.013 µM for MAO-B inhibition, suggesting its potential use in treating neurodegenerative disorders like Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure and biological activity is crucial for optimizing the therapeutic potential of this compound. Key observations include:

SubstituentActivity LevelIC50 (µM)Notes
TrifluoromethylModerate0.039Enhances lipophilicity
Pyridin-2-ylHigh0.013Critical for MAO-B inhibition
PiperazineEssential-Provides structural stability

化学反応の分析

Functional Group Transformations

The sulfonylpiperazine and pyridin-2-ylamine moieties undergo further modifications:

  • Sulfonamide Stability: The sulfonyl group is resistant to hydrolysis under acidic or basic conditions but can participate in reductive coupling reactions with nitroarenes using sodium bisulfite (NaHSO3_3
    ) and tin(II) chloride (SnCl2_2
    ) .

  • Amide Formation: Reaction with ethyl bromoacetate in acetone (K2_2
    CO3_3
    ) yields ester derivatives, which can be condensed with hydrazine hydrate to form acetohydrazides .

Table 2: Functional Group Reactivity

Reaction TypeReagents/ConditionsProductReference
Reductive coupling (sulfonamide)NaHSO3_3
, SnCl2_2
, DMSO, 60°CAryl sulfonamide derivatives
EsterificationEthyl bromoacetate, K2_2
CO3_3
, acetoneEthyl pyridazinone-2-yl acetate
Hydrazide formationHydrazine hydrate, ethanol, refluxPyridazinone-2-yl acetohydrazide

Cross-Coupling Reactions

The pyridazine core facilitates palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Aryl boronic acids react with halogenated pyridazines under microwave-assisted conditions (160°C, 30 min) to introduce aryl/heteroaryl groups at the C3 position .

  • Buchwald-Hartwig Amination: Used to install the pyridin-2-ylamine group via palladium-catalyzed coupling with amines .

Table 3: Cross-Coupling Reaction Parameters

Reaction TypeCatalyst SystemSubstrateYieldReference
Suzuki-MiyauraPd(dppf)Cl2_2
, K3_3
PO4_4
3-Bromopyridazine derivatives60–85%
Buchwald-HartwigPd2_2
(dba)3_3
, XantphosHalopyridazines + amines50–70%

Hydrolysis and Oxidation

  • Pyridazinone Hydrolysis: The chloropyridazine intermediate undergoes hydrolysis in acetic acid to form the pyridazin-3-one scaffold, critical for further functionalization .

  • Oxidation of Thioethers: While not directly reported for this compound, analogous sulfonylpiperazines are synthesized via oxidation of thioether precursors using H2_2
    O2_2
    or mCPBA .

Biological Activity and SAR Insights

Though not a direct chemical reaction, structure-activity relationship (SAR) studies highlight the importance of:

  • Sulfonylpiperazine Group: Enhances solubility and target binding (e.g., kinase inhibition) .

  • Pyridin-2-ylamine Moiety: Critical for π-stacking interactions in enzyme active sites .

類似化合物との比較

Comparison with Structurally Similar Compounds

Analogous Sulfonylated Piperazine Derivatives

6-[4-(2-Chlorobenzenesulfonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine (BI70422)
  • Molecular Formula : C₁₉H₁₉ClN₆O₂S
  • Molecular Weight : 430.91 g/mol
  • Structural Differences :
    • 2-Chlorophenyl sulfonyl vs. 2-fluorophenyl sulfonyl substituent.
    • Chlorine (higher atomic radius, stronger electron-withdrawing effect) vs. fluorine (smaller, moderate electronegativity).
  • Implications :
    • The chloro analog may exhibit enhanced metabolic stability but reduced solubility compared to the fluoro derivative .
6-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine
  • Structural Differences :
    • 4-Methylpyridin-2-yl vs. unsubstituted pyridin-2-yl group.
Table 1: Key Structural and Physicochemical Comparisons
Compound Substituent (Piperazine) Pyridine Substituent Molecular Weight (g/mol) Key Properties
Target Compound 2-Fluorophenyl sulfonyl Pyridin-2-yl 414.41* Moderate solubility, π-π interactions
BI70422 2-Chlorophenyl sulfonyl Pyridin-2-yl 430.91 Higher metabolic stability
4-Methylpyridin-2-yl analog 2-Chlorophenyl sulfonyl 4-Methylpyridin-2-yl 445.32* Increased lipophilicity

*Calculated based on molecular formula C₁₉H₁₉FN₆O₂S.

Pyridazin-3-amine Derivatives with Piperazine Moieties

Gamma-Secretase Modulators (BPN-15606, 776890, 779690)
  • Structural Features :
    • Pyridazin-3-amine core with methoxy, imidazole, and fluorophenyl substituents .
  • Key Differences :
    • Methoxy and imidazole groups vs. sulfonylated piperazine in the target compound.
N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine
  • Structural Features :
    • Pyrido-pyrazine core with fluorophenyl and isopropylamine groups .

Trifluoromethylphenyl Piperazine Derivatives

Compounds such as N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine :

  • Structural Differences :
    • Trifluoromethylphenyl vs. sulfonylated phenyl groups on piperazine.
    • Cyclopentyl and tetrahydro-2H-pyran substituents vs. pyridazine core.
  • Implications :
    • Trifluoromethyl groups enhance lipophilicity and metabolic resistance but may reduce target specificity compared to sulfonyl groups.

準備方法

Pyridazine Ring Formation

The pyridazine ring is typically constructed via cyclization or functionalization of pre-existing pyridazine derivatives:

  • Method A : Cyclocondensation of 1,4-diketones with hydrazine derivatives (e.g., 3-oxo-2-arylhydrazonopropanals).
  • Method B : Chlorination of 3-hydroxypyridazine followed by amination. For example, 3,6-dichloropyridazine reacts with ammonia to yield 3-aminopyridazine.

Example :
3,6-Dichloropyridazine is treated with aqueous ammonia in ethanol at 80°C for 12 hours to yield 3-amino-6-chloropyridazine (Yield: 85%).

Sulfonylation of Piperazine

Reaction with 2-Fluorobenzenesulfonyl Chloride

The piperazine nitrogen is sulfonylated using 2-fluorobenzenesulfonyl chloride:

  • Conditions :
    • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
    • Base : Diisopropylethylamine (DIPEA, 2.5 equiv).
    • Temperature : 0°C to room temperature (2–6 h).
  • Product : 6-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine (Yield: 70–85%).

Mechanistic Insight : The base deprotonates piperazine, facilitating nucleophilic attack on the sulfonyl chloride.

Coupling of the Pyridin-2-yl Group

Buchwald-Hartwig Amination

The 3-amino group on pyridazine reacts with 2-bromopyridine via palladium-catalyzed cross-coupling:

  • Catalyst : Pd₂(dba)₃ (5 mol%).
  • Ligand : Xantphos (10 mol%).
  • Base : Cs₂CO₃ (2 equiv).
  • Solvent : Toluene, 110°C (24 h).
  • Yield : 65–75%.

Direct Nucleophilic Substitution

Alternative approach using 3-aminopyridazine and 2-fluoropyridine:

  • Conditions : KHMDS (2 equiv), DMF, 100°C (48 h).
  • Yield : Moderate (50–60%) due to competing side reactions.

Alternative Synthetic Routes

One-Pot Multi-Component Reactions

Recent advancements employ telescoped steps to reduce isolation:

  • Simultaneous Sulfonylation and Coupling :
    • React 6-(piperazin-1-yl)pyridazin-3-amine with 2-fluorobenzenesulfonyl chloride and 2-aminopyridine in DCM/DIPEA.
    • Yield: 60% (lower due to steric hindrance).

Solid-Phase Synthesis

  • Resin-bound intermediates : Piperazine-functionalized resins enable sequential sulfonylation and coupling.
  • Advantage : Simplifies purification but requires specialized equipment.

Analytical Data and Characterization

Key spectroscopic data for the final compound (from PubChem):

  • Molecular Formula : C₁₉H₁₉FN₆O₂S.
  • Molecular Weight : 414.5 g/mol.
  • ¹H NMR (DMSO-d₆) : δ 8.35 (d, 1H, pyridazine-H), 7.85–7.45 (m, 4H, Ar-H), 6.90 (d, 1H, pyridine-H).
  • HRMS : m/z 415.1298 [M+H]⁺.

Challenges and Optimization

Step Challenge Solution
Piperazine sulfonylation Over-sulfonylation at both nitrogens Use stoichiometric sulfonyl chloride (1:1).
Pyridin-2-yl coupling Low reactivity of 3-aminopyridazine Employ Pd catalysis for C–N bond formation.
Purification Polar byproducts Chromatography (SiO₂, EtOAc/hexane).

Q & A

Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing 6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine?

A1. The synthesis involves multi-step reactions, typically starting with functionalization of the pyridazine core. Key steps include:

  • Sulfonylation of piperazine : Reacting piperazine with 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., NaHCO₃) in dichloromethane at 0–5°C to form the sulfonylpiperazine intermediate .
  • Nucleophilic substitution : Coupling the sulfonylpiperazine with a halogenated pyridazine derivative (e.g., 6-chloropyridazin-3-amine) using palladium catalysts (e.g., Pd(PPh₃)₄) in toluene at 80–100°C .
  • Amine functionalization : Introducing the pyridin-2-yl group via Buchwald-Hartwig amination with Pd₂(dba)₃/Xantphos as the catalytic system in DMF at 120°C .
    Critical factors : Control of inert atmospheres (N₂/Ar) and stoichiometric ratios (1:1.2 for sulfonylation) to minimize side products .

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

A2. Standard analytical methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 8.2–8.5 ppm for pyridin-2-yl protons) .
  • High-resolution mass spectrometry (HRMS) : ESI-HRMS to verify molecular weight (e.g., [M+H]+ at m/z 441.1234) .
  • HPLC-PDA : Purity >95% using a C18 column with acetonitrile/water (70:30) mobile phase .
    Advanced validation : Single-crystal X-ray diffraction (as in ) resolves ambiguities in stereochemistry or hydrogen bonding .

Q. Q3. What preliminary biological assays are recommended to evaluate its therapeutic potential?

A3. Initial screening should focus on:

  • Kinase inhibition assays : Test against kinases (e.g., p38 MAP kinase) due to structural similarity to pyridopyrazine inhibitors .
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
  • Solubility profiling : Measure logP via shake-flask method (predicted ~2.8) to assess bioavailability .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?

A4. Contradictions often arise from assay conditions or impurities. Mitigation strategies:

  • Dose-response curves : Confirm activity across 3–5 replicates with IC₅₀ values (e.g., p38 MAP kinase inhibition at 0.5–1.2 μM) .
  • Metabolite screening : Use LC-MS to rule out degradation products influencing results .
  • Structural analogs : Compare with derivatives (e.g., ’s dichlorophenyl-piperazine analogs) to isolate pharmacophoric groups .

Q. Q5. What computational methods support the design of derivatives with enhanced target selectivity?

A5. Key approaches include:

  • Molecular docking : Simulate binding to ATP pockets (e.g., p38 MAP kinase, PDB: 1OUK) using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronegativity (e.g., 2-fluorophenyl vs. 4-chlorophenyl) with activity trends .
  • Free-energy perturbation (FEP) : Predict ΔΔG for sulfonyl group modifications impacting binding .

Q. Q6. How does the 2-fluorophenylsulfonyl group influence solubility and metabolic stability?

A6. The group confers:

  • Reduced solubility : Due to hydrophobic sulfonyl-piperazine, requiring co-solvents (e.g., 10% DMSO) in in vitro assays .
  • Metabolic resistance : Fluorine blocks CYP450-mediated oxidation, improving half-life (t₁/₂ > 6 hrs in hepatocyte assays) .
    Optimization : Introduce polar groups (e.g., morpholine) on the pyridazine ring to enhance aqueous solubility without losing activity .

Q. Q7. What crystallographic insights explain its solid-state stability and polymorphism risks?

A7. X-ray crystallography (e.g., ) reveals:

  • Intermolecular H-bonding : Between pyridazin-3-amine NH and sulfonyl O atoms stabilizes crystal packing .
  • Polymorphism drivers : Conformational flexibility of the piperazine ring may lead to multiple crystal forms. Mitigate via controlled crystallization in ethanol/water .

Q. Q8. How can enzymatic synthesis improve yield and stereochemical control?

A8. Enzymatic methods (e.g., ’s transaminases) address challenges in traditional synthesis:

  • Stereoselective amination : Use ω-transaminases to generate chiral centers (e.g., R-configuration at piperazine) with >90% enantiomeric excess .
  • Mild conditions : Reactions at 30–40°C in aqueous buffer reduce side reactions vs. thermal methods .

Contradiction Analysis and Methodological Solutions

Q. Q9. Why do some studies report conflicting SAR data for the pyridin-2-yl group?

A9. Discrepancies arise from:

  • Protonation states : The pyridin-2-yl group’s basicity (pKa ~4.5) affects binding in assays at varying pH .
  • Bioisosteric replacements : Testing pyridin-2-yl vs. pyrimidin-2-yl analogs (e.g., ) alters hydrogen-bonding networks .
    Solution : Standardize assay pH (7.4) and use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. Q10. What experimental and computational tools validate target engagement in cellular models?

A10. Integrate:

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein melting shifts (ΔTm > 2°C) .
  • CRISPR-Cas9 knockouts : Eliminate putative targets (e.g., p38 MAP kinase) to confirm on-mechanism activity .
  • Molecular dynamics (MD) simulations : Model compound-protein interactions over 100 ns trajectories to predict off-target risks .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。